molecular formula C13H13N5S B2953238 N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 339106-43-3

N-甲基-6-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

货号 B2953238
CAS 编号: 339106-43-3
分子量: 271.34
InChI 键: ZLTDTFFKPJTWQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidines with other compounds. For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and similar compounds depends on where the nitrogen atom is located in pyridine. We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .

科学研究应用

Anticancer Therapeutics

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They are known to exhibit potent inhibitory activity against various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects on breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines . The compound could potentially be optimized as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.

Inhibition of CDK4/6

CDK4/6 inhibitors are a class of drugs that target the cyclin-dependent kinases 4 and 6, which are crucial for the cell cycle progression of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to disrupt these signals, thereby inhibiting the proliferation of malignant cells . This compound could serve as a scaffold for developing new CDK4/6 inhibitors with improved efficacy.

Antitubercular Agents

The structural motif of pyrazolo[3,4-d]pyrimidine has been explored for its application in antitubercular therapy. Modifications on the phenyl ring of such compounds have shown varying effects on their activity against Mycobacterium tuberculosis . Research into this compound could lead to the development of novel antitubercular agents.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an enzyme targeted by many antitumor drugs due to its role in DNA synthesis. Pyrazolo[3,4-d]pyrimidine derivatives, including the one , have been studied for their DHFR inhibition properties, showing promising antitumor effects . This suggests potential applications in designing new DHFR inhibitors.

Free Radical Scavenging

The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives are noteworthy. These compounds have been evaluated for their free radical scavenging activity, which is crucial in protecting cells from oxidative stress . The compound could be further investigated for its use in therapies aimed at mitigating oxidative damage.

Therapeutic Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is present in several therapeutic drugs and has been the subject of numerous studies for the development of new therapies. Its versatility and therapeutic potential make it a valuable candidate for the synthesis of drugs targeting various diseases .

作用机制

Target of Action

The primary target of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This characteristic can significantly impact the compound’s bioavailability and its ability to reach its target within the cell .

Result of Action

The inhibition of CDK2 by N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in significant anti-proliferative effects, particularly against cancer cell lines . It has been shown to have superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound, affecting its stability or activity .

未来方向

The future directions for research into “N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

属性

IUPAC Name

N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDTFFKPJTWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。